molecular formula C19H13F3N2O4 B4826883 N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B4826883
M. Wt: 390.3 g/mol
InChI Key: DJMJZMATLQUCNR-PTNGSMBKSA-N
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Description

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide is a complex organic compound featuring a furan ring, a trifluoromethyl group, and an anilino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide typically involves multiple steps. One common approach is the condensation of furan-2-carboxylic acid with an appropriate aniline derivative under acidic conditions to form the intermediate. This intermediate is then subjected to further reactions, such as coupling with a trifluoromethylated aniline, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the carbonyl group may produce the corresponding alcohol.

Scientific Research Applications

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The trifluoromethyl group, in particular, may enhance the compound’s binding affinity and selectivity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxamide derivatives: These compounds share the furan ring and carboxamide functional group but may lack the trifluoromethyl or anilino groups.

    Trifluoromethylated anilines: These compounds contain the trifluoromethyl group and aniline moiety but may not have the furan ring.

Uniqueness

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties

Properties

IUPAC Name

N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F3N2O4/c20-19(21,22)12-4-1-5-13(10-12)23-17(25)15(11-14-6-2-8-27-14)24-18(26)16-7-3-9-28-16/h1-11H,(H,23,25)(H,24,26)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMJZMATLQUCNR-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C(=CC2=CC=CO2)NC(=O)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)NC(=O)/C(=C/C2=CC=CO2)/NC(=O)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 2
N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 3
Reactant of Route 3
N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide
Reactant of Route 6
N-[(Z)-1-(furan-2-yl)-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]furan-2-carboxamide

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